molecular formula C21H15ClFN3O2 B10913096 N-(3-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913096
M. Wt: 395.8 g/mol
InChI Key: MAQGDBYQSWEMBE-UHFFFAOYSA-N
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Description

N~4~-(3-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluorophenyl group, and a methylisoxazolo[5,4-b]pyridine core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N4-(3-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent introduction of the chlorobenzyl and fluorophenyl groups. Common synthetic routes may include:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the isoxazolo[5,4-b]pyridine intermediate.

    Introduction of the Fluorophenyl Group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the fluorophenyl group to the core structure.

Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

N~4~-(3-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or fluorophenyl groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.

Scientific Research Applications

N~4~-(3-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(3-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N~4~-(3-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    N-(4-Bromophenyl)-3-fluorobenzamide: Another structurally related compound with different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H15ClFN3O2/c1-12-19-17(20(27)24-11-13-3-2-4-15(22)9-13)10-18(25-21(19)28-26-12)14-5-7-16(23)8-6-14/h2-10H,11H2,1H3,(H,24,27)

InChI Key

MAQGDBYQSWEMBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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